molecular formula C15H14O5 B8504376 7-Acetoxy-6-allyl-8-methoxycoumarin CAS No. 5307-54-0

7-Acetoxy-6-allyl-8-methoxycoumarin

Cat. No.: B8504376
CAS No.: 5307-54-0
M. Wt: 274.27 g/mol
InChI Key: LGOQEBIXXUMRQH-UHFFFAOYSA-N
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Description

Overview of the Coumarin (B35378) Scaffold in Chemical Biology and Medicinal Chemistry

Coumarins, which are benzopyran-2-one derivatives, represent a significant class of naturally occurring and synthetic heterocyclic compounds. sciensage.infobenthamdirect.com Their unique and versatile structure allows them to interact with a wide array of biological targets through various mechanisms, including hydrophobic interactions, π-stacking, hydrogen bonding, and dipole-dipole interactions. frontiersin.org This inherent bioactivity has rendered the coumarin scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is frequently found in biologically active compounds. sciensage.infofrontiersin.org

The broad spectrum of pharmacological activities associated with coumarins is extensive, encompassing anticoagulant, anti-inflammatory, anticancer, antimicrobial, antiviral, and antioxidant properties, among others. sciensage.inforesearchgate.netekb.eg Several coumarin-based drugs have received FDA approval and are used clinically. Notable examples include the anticoagulant warfarin (B611796) and the vitiligo treatment trioxsalen. frontiersin.org The planar nature of the coumarin ring system is thought to facilitate its interaction with biomacromolecules like DNA, making it an attractive scaffold for the design of intercalating agents. frontiersin.org

Significance of Substituted Coumarins in Academic Research

The core coumarin structure can be readily modified at various positions, leading to a vast library of substituted coumarins with diverse and often enhanced biological activities. frontiersin.org Academic research has extensively focused on the synthesis and evaluation of these derivatives to explore their structure-activity relationships (SAR). The substitution pattern on the coumarin ring significantly influences the compound's physicochemical properties and, consequently, its pharmacological application. mdpi.com

Research has shown that substitutions at the C-3, C-4, and C-7 positions are particularly important for modulating biological activity. frontiersin.orgmdpi.com For instance, the introduction of different functional groups can enhance potency, selectivity, and pharmacokinetic properties. The development of efficient synthetic methodologies, such as the Pechmann condensation and various C-H functionalization reactions, has been crucial in advancing the study of substituted coumarins. frontiersin.org These methods allow for the introduction of a wide range of substituents, including alkyl, aryl, and heterocyclic moieties, enabling a detailed exploration of the chemical space around the coumarin core. frontiersin.orgchapman.edu

Specific Context of 7-Acetoxy-6-allyl-8-methoxycoumarin within the Landscape of Coumarin Research

This compound is a specific substituted coumarin that embodies the principles of targeted molecular design within this class of compounds. Its structure features several key functional groups: an acetoxy group at the 7-position, an allyl group at the 6-position, and a methoxy (B1213986) group at the 8-position. Each of these substituents is expected to modulate the electronic and steric properties of the coumarin core, thereby influencing its biological profile.

While specific research detailing the synthesis and biological evaluation of this compound is not extensively documented in the provided search results, its structural motifs can be contextualized within broader coumarin research. The 7-hydroxycoumarin precursor, from which the 7-acetoxy derivative is formed, is a common starting material in the synthesis of more complex coumarins. nih.gov The presence of an acetoxy group can be a strategic modification to alter solubility and cell permeability, potentially acting as a prodrug that is hydrolyzed in vivo to the corresponding hydroxylated coumarin. The methoxy group at the C-8 position is also a common feature in bioactive coumarins. nih.gov The allyl group at the C-6 position is less common but offers a site for further chemical modification or specific interactions with biological targets.

The study of such specifically substituted coumarins contributes to the understanding of how precise structural modifications can fine-tune the biological activity of the coumarin scaffold. This knowledge is invaluable for the rational design of new therapeutic agents with improved efficacy and selectivity.

Interactive Data Tables

Below are interactive tables summarizing key information about the compounds mentioned in this article.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5307-54-0

Molecular Formula

C15H14O5

Molecular Weight

274.27 g/mol

IUPAC Name

(8-methoxy-2-oxo-6-prop-2-enylchromen-7-yl) acetate

InChI

InChI=1S/C15H14O5/c1-4-5-10-8-11-6-7-12(17)20-14(11)15(18-3)13(10)19-9(2)16/h4,6-8H,1,5H2,2-3H3

InChI Key

LGOQEBIXXUMRQH-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=C(C=C2C=CC(=O)OC2=C1OC)CC=C

Origin of Product

United States

Methodologies for Chemical Synthesis and Derivatization of 7 Acetoxy 6 Allyl 8 Methoxycoumarin and Analogues

Established Synthetic Routes to 7-Acetoxy-6-allyl-8-methoxycoumarin

The construction of the target molecule can be approached from different precursors, utilizing fundamental organic reactions tailored to the coumarin (B35378) scaffold.

A primary and straightforward route to this compound involves the acetylation of its corresponding hydroxyl precursor, 6-Allyl-7-hydroxy-8-methoxycoumarin. This reaction is a standard esterification where the phenolic hydroxyl group at the C-7 position is converted to an acetate (B1210297) ester. The synthesis is typically achieved by treating the hydroxycoumarin with an acetylating agent, such as acetic anhydride or acetyl chloride, often in the presence of a base like pyridine or triethylamine to neutralize the acidic byproduct.

The 6-allyl substituent is a key feature, not only as part of the final structure but also as a synthetic handle for further transformations. For instance, in the broader context of coumarin chemistry, allyl-substituted hydroxycoumarins are crucial intermediates in the synthesis of furocoumarins (also known as psoralens). This transformation involves an oxidative cyclization of the allyl group to form an adjacent furan ring, a structural motif common in many naturally occurring photochemically active compounds.

Table 1: Acetylation of 6-Allyl-7-hydroxy-8-methoxycoumarin

Starting Material Reagents Product Reaction Type

A more complex, multi-step synthesis can be envisioned starting from simpler coumarin structures like 7-acetoxycoumarin (B77463). A hypothetical pathway involving specific reagents such as sodium hydroxide (NaOH), aluminum chloride (AlCl₃), hydrogen peroxide (H₂O₂), potassium carbonate (K₂CO₃), and sodium iodide (NaI) in acetone would proceed through several key transformations.

Fries Rearrangement : The synthesis would likely initiate with a Fries rearrangement of 7-acetoxycoumarin, catalyzed by a Lewis acid like aluminum chloride (AlCl₃). arkat-usa.orgrjptonline.org This reaction relocates the acetyl group from the phenolic oxygen to the aromatic ring, typically yielding a mixture of 6-acetyl-7-hydroxycoumarin and 8-acetyl-7-hydroxycoumarin. arkat-usa.org

Dakin Reaction : The resulting acetyl-hydroxycoumarin could then undergo a Dakin reaction, where hydrogen peroxide (H₂O₂) in the presence of a base (like sodium hydroxide) oxidizes the aryl ketone to a phenol, resulting in a dihydroxycoumarin.

Selective Alkylation : Subsequent steps would involve selective alkylations. Using a base like potassium carbonate (K₂CO₃) and an appropriate alkylating agent, the hydroxyl groups can be converted to methoxy (B1213986) and allyloxy ethers. The use of sodium iodide in acetone can facilitate these Williamson ether syntheses via the Finkelstein reaction, converting an alkyl chloride or bromide to a more reactive alkyl iodide in situ.

Claisen Rearrangement : Finally, an ortho-Claisen rearrangement of the resulting allyloxycoumarin would move the allyl group from the oxygen atom to a carbon atom on the ring (C-6 or C-8) to furnish the desired carbon skeleton, which could then be acetylated. electronicsandbooks.commdpi.com

This sequence highlights a versatile but challenging approach to constructing the target molecule, requiring careful control of regioselectivity at each step.

Targeted Chemical Modifications and Derivatization Strategies for this compound

The functional groups present in this compound—the allyl group, the aromatic ring, and the pyrone ring—provide sites for targeted chemical modifications.

The double bond of the C-6 allyl group is a prime site for chemical transformation. A significant modification is its oxidative cleavage to form an aldehyde. This can be achieved using a two-step, one-pot procedure known as the Lemieux-Johnson oxidation.

In this reaction, a catalytic amount of osmium tetroxide (OsO₄) is used to hydroxylate the double bond, forming a vicinal diol. skku.edu A stoichiometric amount of an oxidant, such as potassium periodate (KIO₄), is then used to cleave the C-C bond of the diol and regenerate the osmium tetroxide catalyst. wikimedia.org This process efficiently converts the allyl group into an acetaldehyde moiety attached at the C-6 position, yielding 7-acetoxy-8-methoxycoumarin-6-acetaldehyde.

Table 2: Oxidative Cleavage of the Allyl Moiety

Starting Material Reagents Product Reaction Type

Electrophilic aromatic substitution, specifically bromination, is a common method for modifying the coumarin nucleus. The regioselectivity of this reaction is influenced by the existing substituents and the reaction conditions. In coumarins, the C-3 position is often activated towards electrophilic attack.

Studies on the bromination of substituted coumarins have shown that it is possible to achieve regioselective bromination while leaving other functional groups, such as an allyl moiety, intact. For example, using a mild brominating agent like 2,4,4,6-tetrabromo-2,5-cyclohexadienone (TBCHD), selective vinylogous bromination at the C-3 position can be achieved. cdnsciencepub.com Crucially, under these conditions, the allylic double bond is generally well-tolerated, demonstrating the stability of the allyl group towards certain electrophilic reagents and the absence of free bromine that might otherwise add across the double bond. cdnsciencepub.com

Conversely, allylic bromination (at the carbon adjacent to the double bond) can be induced under free-radical conditions, typically using N-bromosuccinimide (NBS) with a radical initiator (e.g., light or peroxides). chemistrysteps.commasterorganicchemistry.com The stability of the intermediate allyl radical, which is resonance-stabilized, drives this reaction. fiveable.melibretexts.org Therefore, the choice of brominating agent and conditions dictates the site of modification, allowing for selective functionalization of either the coumarin core or the allyl side chain.

The Claisen rearrangement is a powerful and highly regioselective carbon-carbon bond-forming reaction extensively used in coumarin synthesis. mdpi.comwikipedia.org It is a mdpi.commdpi.com-sigmatropic rearrangement that typically involves heating an aryl allyl ether to induce the migration of the allyl group from the oxygen atom to an ortho position on the aromatic ring. rsc.org

In the context of coumarin synthesis, a 7-allyloxycoumarin can be rearranged to produce a 6-allyl-7-hydroxycoumarin or an 8-allyl-7-hydroxycoumarin. electronicsandbooks.comrsc.org This reaction is fundamental for introducing allyl groups onto the coumarin scaffold, which are precursors to many natural products, including linear and angular furanocoumarins.

This strategy extends to the introduction of other substituents, such as prenyl groups, in a process known as isoprenylation. Prenylation, the attachment of a dimethylallyl group, is a key step in the biosynthesis of many biologically active coumarins and flavonoids. nih.govmdpi.com While often catalyzed by specific prenyltransferase enzymes in nature, which direct the substitution to positions like C-6 or C-8, similar structures can be accessed synthetically via Claisen rearrangement of the corresponding prenyl ethers. nih.gov

Acetylation and Hydrolytic Cleavage of Hydroxyl and Acetoxy Groups in Coumarin Derivatives

The interconversion between hydroxyl (-OH) and acetoxy (-OCOCH₃) groups on the coumarin scaffold is a fundamental derivatization strategy. These reactions allow for the protection of the hydroxyl group or the alteration of the compound's physicochemical properties.

Acetylation: The conversion of a hydroxyl group to an acetoxy group is typically achieved through acylation. A common and effective method involves treating a hydroxycoumarin with acetic anhydride. For instance, the synthesis of an acetoxy derivative can be accomplished by refluxing the corresponding hydroxycoumarin with acetic anhydride. mdpi.com This straightforward procedure provides the acetylated product, confirming the presence of a hydroxyl group in the starting material. mdpi.com The direct acetylation of 4-hydroxycoumarin can also be performed in the presence of triethylamine in methylene (B1212753) chloride to yield the corresponding enol ester. sciepub.com

Hydrolytic Cleavage and Rearrangement: While direct hydrolytic cleavage (saponification) of the acetoxy group back to a hydroxyl group can be performed under standard basic or acidic conditions, other reactions of the acetoxy group are also prominent. The Fries rearrangement is a notable reaction where an O-acyl group is transformed into a C-acyl group. For example, heating 7-acetoxy-4-methylcoumarin with anhydrous aluminium chloride at high temperatures (e.g., 160°C) can induce the migration of the acetyl group from the oxygen atom to the carbon skeleton of the coumarin ring. rjptonline.orgarkat-usa.org

The following table summarizes these transformative reactions for coumarin derivatives.

TransformationStarting Material ExampleReagents and ConditionsProduct Example
Acetylation 7-Hydroxy-4-methylcoumarinAcetic Anhydride, Reflux7-Acetoxy-4-methylcoumarin
Fries Rearrangement 7-Acetoxy-4-methylcoumarinAnhydrous Aluminium Chloride (AlCl₃), Heat (160°C)8-Acetyl-7-hydroxy-4-methylcoumarin

Synthetic Methodologies for Structurally Related 7-Oxycoumarins and Allylcoumarins

The synthesis of coumarins bearing oxygen-containing substituents at the 7-position (7-oxycoumarins) and those with allyl groups are well-established fields, employing both classic condensation reactions and modern catalytic methods.

Synthetic Methodologies for 7-Oxycoumarins: A primary and widely used method for the synthesis of 7-hydroxycoumarins is the Pechmann condensation. chemmethod.com This reaction involves the condensation of a phenol with a β-ketoester in the presence of an acid catalyst. youtube.com For example, the reaction of resorcinol (a 1,3-dihydroxybenzene) with ethyl acetoacetate using a strong acid like concentrated sulfuric acid yields 7-hydroxy-4-methylcoumarin. rjptonline.orgyoutube.com The versatility of the Pechmann condensation allows for the synthesis of a wide array of substituted coumarins by varying the phenol and β-ketoester starting materials. These 7-hydroxycoumarins serve as crucial precursors for a multitude of other 7-oxycoumarin derivatives, which can be further modified to create compounds like oxadiazoles, thiadiazoles, and triazoles. nih.gov

Synthetic Methodologies for Allylcoumarins: The introduction of an allyl group onto the coumarin nucleus can be achieved through several strategic reactions.

Claisen Rearrangement: A classic approach is the Claisen rearrangement. An efficient synthesis of 6-allyl-7-hydroxycoumarin, a key intermediate, is accomplished via a regioselective ortho-Claisen rearrangement of a 7-allyloxycoumarin precursor. rsc.org This thermal or catalyzed rearrangement typically involves heating a 7-allyloxycoumarin to induce the migration of the allyl group from the oxygen atom to the C6 position of the aromatic ring. chemmethod.com

Catalytic Allylic Alkylation: More modern techniques have also been developed. An iridium-catalyzed enantioselective vinylogous allylic alkylation of coumarins has been presented as a method to install unfunctionalized allyl groups at the γ-position. researchgate.net This demonstrates a sophisticated, catalytic approach to forming allylcoumarin derivatives.

A summary of these synthetic methodologies is provided in the table below.

Compound ClassSynthetic MethodStarting Materials ExampleCatalyst/ConditionsProduct Type Example
7-Oxycoumarins Pechmann CondensationResorcinol, Ethyl AcetoacetateConcentrated Sulfuric Acid7-Hydroxy-4-methylcoumarin
Allylcoumarins Claisen Rearrangement7-AllyloxycoumarinHeat or Boron Halide Catalyst6-Allyl-7-hydroxycoumarin
Allylcoumarins Iridium-Catalyzed AlkylationCoumarin, Linear Allylic CarbonateIridium Catalystγ-Allylcoumarin

Advanced Spectroscopic Characterization and Structural Elucidation of 7 Acetoxy 6 Allyl 8 Methoxycoumarin

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Proton and Carbon Assignment (1D and 2D NMR, including HMBC and HMQC experiments)

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone for determining the carbon-hydrogen framework of an organic molecule. For 7-Acetoxy-6-allyl-8-methoxycoumarin, a combination of one-dimensional (¹H and ¹³C NMR) and two-dimensional (HMBC and HMQC) experiments would be required for a complete assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of distinct signals corresponding to the different hydrogen environments in the molecule. The aromatic region would likely show two singlets for the protons at C-5 and C-4, with their exact chemical shifts influenced by the neighboring substituents. The allyl group would be characterized by a complex multiplet for the vinyl protons and a doublet for the methylene (B1212753) protons adjacent to the aromatic ring. The methoxy (B1213986) group at C-8 and the acetyl group at C-7 would each present a sharp singlet, typically in the upfield region of the spectrum.

¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data by identifying all unique carbon atoms. The carbonyl carbons of the lactone and the acetate (B1210297) group are expected to resonate at the downfield end of the spectrum (around 160-170 ppm). The aromatic and olefinic carbons would appear in the intermediate region (approximately 100-150 ppm), while the aliphatic carbons of the allyl and acetyl groups, along with the methoxy carbon, would be found at higher field strengths.

2D NMR Spectroscopy: To definitively link the proton and carbon signals, Heteronuclear Multiple Quantum Coherence (HMQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments are indispensable. HMQC would reveal direct one-bond correlations between protons and the carbons they are attached to. HMBC, on the other hand, would show correlations over two to three bonds, which is crucial for piecing together the molecular structure. For instance, HMBC correlations would be expected from the methoxy protons to the C-8 carbon, and from the allyl methylene protons to the C-5, C-6, and C-7 carbons, thereby confirming the substitution pattern of the coumarin (B35378) core.

Expected ¹H and ¹³C NMR Data for this compound

PositionExpected ¹³C Chemical Shift (ppm)Expected ¹H Chemical Shift (ppm)Expected ¹H Multiplicity
2~160--
3~112~6.3d
4~143~7.7d
4a~113--
5~128~7.4s
6~115--
7~150--
8~148--
8a~145--
6-CH₂-~34~3.5d
-CH=~136~5.9m
=CH₂~117~5.1m
8-OCH₃~61~4.0s
7-OCOCH₃~168--
7-OCOCH₃~21~2.4s

Note: The chemical shift values are estimates based on known data for structurally similar coumarin derivatives and are subject to variation depending on the solvent and experimental conditions.

Mass Spectrometry Techniques (e.g., High-Resolution Electrospray Ionization Mass Spectrometry, HRESIMS) for Precise Molecular Formula Determination

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. High-Resolution Mass Spectrometry (HRMS), particularly with a soft ionization technique like Electrospray Ionization (ESI), is the gold standard for obtaining the precise molecular formula.

For this compound (C₁₅H₁₄O₅), HRESIMS would be expected to show a prominent pseudomolecular ion peak, such as [M+H]⁺, [M+Na]⁺, or [M+K]⁺ in positive ion mode, or [M-H]⁻ in negative ion mode. The high-resolution measurement of the m/z value of this ion would allow for the unambiguous determination of the elemental composition, confirming the molecular formula with a high degree of confidence. For instance, the exact mass of the [M+H]⁺ ion would be calculated and compared to the experimentally observed value, with a very small mass error (typically < 5 ppm) providing strong evidence for the proposed structure.

Further fragmentation analysis (MS/MS) could reveal characteristic losses of neutral fragments, such as the loss of the acetyl group (CH₂=C=O) or the allyl group, providing additional structural information. The fragmentation pattern of the coumarin core itself can also be diagnostic.

Infrared (IR) and Raman Spectroscopy for Diagnostic Functional Group Analysis, focusing on hydroxyl and carbonyl groups

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by strong absorption bands characteristic of its functional groups. Crucially, the absence of a broad absorption in the 3200-3600 cm⁻¹ region would confirm the absence of a hydroxyl group, which is consistent with the acetylated C-7 position. Two distinct and strong carbonyl (C=O) stretching vibrations would be expected: one for the lactone carbonyl of the coumarin ring system (typically around 1720-1740 cm⁻¹) and another for the ester carbonyl of the acetoxy group (around 1760-1770 cm⁻¹). Other significant bands would include C-H stretching vibrations of the aromatic and allyl groups (around 3000-3100 cm⁻¹), aliphatic C-H stretching (below 3000 cm⁻¹), C=C stretching of the aromatic and allyl groups (in the 1450-1650 cm⁻¹ region), and C-O stretching vibrations for the ether and ester linkages (in the 1000-1300 cm⁻¹ region). thegoodscentscompany.com

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While carbonyl bands are typically weaker in Raman spectra compared to IR, the C=C stretching vibrations of the aromatic ring and the allyl group are often strong and well-defined, aiding in the characterization of the unsaturated parts of the molecule. The symmetric stretching of non-polar bonds would also be more prominent.

Expected Diagnostic Vibrational Frequencies (cm⁻¹)

Functional GroupExpected IR Frequency RangeExpected Raman Frequency Range
C-H stretch (aromatic/olefinic)3100-30003100-3000
C-H stretch (aliphatic)3000-28503000-2850
C=O stretch (ester)1770-17601770-1760
C=O stretch (lactone)1740-17201740-1720
C=C stretch (aromatic/olefinic)1650-14501650-1450
C-O stretch (ether/ester)1300-10001300-1000

Integration of Quantum Chemical Calculations in the Interpretation of Spectroscopic Data

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become an invaluable tool for the interpretation and prediction of spectroscopic data. nih.gov By calculating the optimized molecular geometry of this compound, it is possible to predict its NMR chemical shifts, as well as its IR and Raman vibrational frequencies.

These theoretical predictions can be compared with the experimental data to confirm spectral assignments and to gain a deeper understanding of the relationship between the molecular structure and its spectroscopic properties. For instance, calculated ¹H and ¹³C NMR chemical shifts can help to resolve ambiguities in the assignment of closely spaced signals in the experimental spectra. Similarly, calculated vibrational frequencies, after appropriate scaling to account for systematic errors in the theoretical methods, can be used to assign the bands observed in the IR and Raman spectra with a high degree of confidence. researchgate.net This integrated approach of experimental measurement and theoretical calculation provides a robust and comprehensive characterization of the molecular structure. nih.gov

Biosynthetic Considerations of Allyl and Methoxy Substituted Coumarins

Proposed Biosynthetic Pathways for the Insertion of Isoprenoid (Allyl) Groups into Coumarin (B35378) Scaffolds via C-alkylation of phenolic precursors.

The introduction of the allyl group at the C-6 position of the coumarin nucleus is a critical step in the biosynthesis of 7-acetoxy-6-allyl-8-methoxycoumarin. This modification is achieved through a C-alkylation reaction, a process catalyzed by prenyltransferase enzymes. These enzymes facilitate the transfer of an isoprenoid moiety, typically dimethylallyl pyrophosphate (DMAPP), to an aromatic acceptor molecule. rsc.org In the context of coumarin biosynthesis, the phenolic precursor, umbelliferone (B1683723) (7-hydroxycoumarin), is a key substrate for this reaction. rsc.orgnih.gov

The biosynthetic route to the allyl substituent begins with the mevalonate (B85504) pathway, which produces the fundamental five-carbon building block, isopentenyl pyrophosphate (IPP), and its isomer, dimethylallyl pyrophosphate (DMAPP). researchgate.net A specific class of enzymes, known as prenyltransferases, then catalyzes the electrophilic substitution of the coumarin ring with the prenyl group from DMAPP. For the formation of linear furanocoumarins, this prenylation occurs specifically at the C-6 position of umbelliferone, yielding demethylsuberosin. rsc.orgnih.gov This C-6 prenylation is a pivotal branch point, diverting the biosynthetic flux towards a variety of linear furanocoumarins and related derivatives. rsc.orgplos.org While the term "allyl" in this compound refers to a propenyl group, it is biosynthetically derived from an initial prenylation event. Subsequent enzymatic modifications, such as isomerization and reduction of the prenyl side chain, can lead to the final allyl structure.

The enzyme responsible for this key C-alkylation step, umbelliferone 6-prenyltransferase, has been identified and characterized in several plant species. nih.gov These enzymes often exhibit a high degree of substrate and positional specificity, ensuring the precise placement of the isoprenoid group on the coumarin scaffold. rsc.org The activity of these prenyltransferases is a determining factor in the structural diversification of coumarins within a particular plant species. frontiersin.org

Role of 7-Hydroxycoumarins as Key Biosynthetic Intermediates for Related Natural Product Coumarins.

The biosynthesis of a vast array of natural coumarins, including this compound, fundamentally relies on the central role of 7-hydroxycoumarins as key biosynthetic intermediates. plos.orgresearchgate.net The primary and most ubiquitous of these is umbelliferone (7-hydroxycoumarin), which is formed from p-coumaric acid through a series of enzymatic reactions initiated by the shikimate pathway. nih.gov

Once formed, umbelliferone serves as a branching point for numerous subsequent modification reactions, leading to the vast diversity of coumarin structures found in nature. For instance, the hydroxylation of umbelliferone at the C-6 or C-8 positions gives rise to other key dihydroxycoumarin intermediates. Specifically, the hydroxylation of umbelliferone at the C-8 position yields daphnetin (B354214) (7,8-dihydroxycoumarin). researchgate.netfrontiersin.orgresearchgate.net Daphnetin is a known precursor for coumarins with substitutions at both the C-7 and C-8 positions. researchgate.netresearchgate.net

Furthermore, the 7-hydroxyl group of these coumarin intermediates is a frequent site for various enzymatic modifications, including glycosylation, methylation, and as seen in the target molecule, acetylation. nih.gov The presence of this hydroxyl group is therefore a prerequisite for the attachment of the acetoxy group in this compound. The reactivity and position of this hydroxyl group make 7-hydroxycoumarins like umbelliferone and daphnetin versatile platforms for the generation of a wide spectrum of bioactive coumarin derivatives. plos.org

Examination of Enzymatic and Non-Enzymatic Transformations Contributing to Coumarin Biosynthesis.

The biosynthesis of complex coumarins such as this compound is a multi-step process involving a series of enzymatic transformations. Following the formation of the core coumarin structure, a variety of enzymes are responsible for the subsequent decorative steps.

Enzymatic Transformations:

Hydroxylation: Cytochrome P450 monooxygenases are crucial for the hydroxylation of the coumarin ring at various positions. rhea-db.orgnih.gov For the biosynthesis of the target molecule, hydroxylation at the C-8 position of a 7-hydroxycoumarin precursor, such as umbelliferone, to form daphnetin (7,8-dihydroxycoumarin) is a key step. researchgate.net

C-Alkylation (Prenylation): As discussed previously, prenyltransferases are responsible for the attachment of the isoprenoid (allyl precursor) group to the coumarin nucleus. rsc.orgnih.gov

O-Methylation: The methoxy (B1213986) group at the C-8 position is introduced by O-methyltransferases (OMTs). These enzymes utilize S-adenosyl-L-methionine (SAM) as a methyl group donor. An O-methyltransferase that specifically catalyzes the methylation of the 8-hydroxyl group of daphnetin to produce 7-hydroxy-8-methoxycoumarin has been characterized. researchgate.netnih.gov Similarly, catechol-O-methyltransferases (COMTs) have been shown to methylate 6,7-dihydroxycoumarin to yield scopoletin (B1681571) and isoscopoletin. nih.gov This enzymatic step is critical for the formation of the 8-methoxy functionality in the target molecule.

O-Acetylation: The final step in the proposed biosynthesis of this compound is the acetylation of the 7-hydroxyl group. This reaction is catalyzed by acetyltransferases, which use acetyl-CoA as the acetyl donor. While the enzymatic acetylation of various plant secondary metabolites is a known phenomenon, specific acetyltransferases responsible for the 7-O-acetylation of coumarins with the substitution pattern of the target molecule have not been extensively characterized. However, the presence of acetylated coumarins in nature strongly suggests the involvement of such enzymes.

Non-Enzymatic Transformations:

While enzymatic reactions are the primary drivers of coumarin biosynthesis, some non-enzymatic transformations can also occur, although their contribution to the in vivo formation of specific coumarins is less defined. For instance, the cyclization of cis-p-coumaric acid to form the lactone ring of the coumarin nucleus can occur non-enzymatically under certain conditions, such as exposure to UV light. However, in biological systems, this lactonization is generally considered to be an enzymatically controlled process. The subsequent modifications, such as allylation, methoxylation, and acetylation, are highly specific and require the catalytic activity of enzymes to achieve the precise substitution patterns observed in natural products like this compound.

Elucidation of Molecular Mechanisms of Action for 7 Acetoxy 6 Allyl 8 Methoxycoumarin

Analysis of Molecular Interactions with DNA

The interaction of small molecules with DNA is a critical mechanism for many therapeutic agents, often leading to the disruption of DNA replication and transcription, and ultimately, to cell death in the context of cancer therapy. Coumarin (B35378) derivatives have been shown to interact with DNA through two primary modes: intercalation and groove binding.

Intercalation involves the insertion of a planar molecule between the base pairs of the DNA double helix. This mode of binding typically requires a flat, aromatic structure that can stack with the DNA bases. Groove binding , on the other hand, involves the fitting of a molecule into the minor or major grooves of the DNA helix, often stabilized by hydrogen bonds, van der Waals forces, and electrostatic interactions.

Studies on various coumarin derivatives have demonstrated both types of interactions. For instance, some coumarin-3-formamido derivatives have been suggested to bind to DNA via an intercalation mode, as indicated by absorption and fluorescence spectroscopy studies. nih.gov In contrast, other synthetic coumarin derivatives have been shown to be minor groove binders through multispectral and computational investigations. nih.govresearchgate.net A newly designed piperidine-substituted coumarin hybrid compound was also found to attach to the major groove of B-DNA. bohrium.com

The specific mode of DNA interaction for 7-Acetoxy-6-allyl-8-methoxycoumarin has not been empirically determined. However, based on its structure, the planar coumarin ring system could potentially intercalate into the DNA helix. The substituents at positions 6, 7, and 8 would likely reside in one of the grooves, influencing the stability and specificity of the interaction. Further experimental validation through techniques such as UV-visible spectroscopy, fluorescence spectroscopy, and viscosity measurements would be necessary to definitively characterize its DNA binding mode.

Identification of Specific Cellular Targets and Signaling Pathways Associated with Observed Biological Effects

Beyond direct DNA interaction, coumarins are known to modulate the activity of various cellular proteins and signaling pathways, leading to a range of biological effects. Research on coumarin derivatives with similar substitution patterns to this compound offers insights into its potential cellular targets.

One significant target for some coumarin derivatives is β-tubulin . The inhibition of β-tubulin polymerization disrupts the formation of microtubules, which are essential for cell division, leading to cell cycle arrest and apoptosis. nih.govmdpi.com For example, certain 8-methoxycoumarin-3-carboxamides have been shown to inhibit β-tubulin polymerization in liver cancer cells. nih.gov

Another important target is the anti-apoptotic protein Myeloid cell leukemia-1 (Mcl-1) . Overexpression of Mcl-1 is a common mechanism of resistance to chemotherapy in cancer cells. Coumarin derivatives have been identified as inhibitors of Mcl-1, thereby promoting apoptosis. nih.gov

Furthermore, coumarins have been shown to modulate key signaling pathways , including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways. The MAPK pathway is involved in the regulation of cell proliferation, differentiation, and apoptosis. nih.gov The NF-κB pathway plays a crucial role in the inflammatory response and cell survival. Various coumarin derivatives have been found to exert anti-inflammatory effects by regulating these pathways. nih.gov For instance, 8-methoxycoumarin (B1348513) has been shown to enhance melanogenesis via the MAPK signaling pathway. nih.gov

Determination of the Role of Specific Functional Groups and Structural Features in Mediating Molecular Interactions

The 7-Acetoxy Group

The acetoxy group at the 7-position is a key functional feature. Research on acetoxycoumarins has revealed their involvement in protein transacetylation . It has been established that the proximity of the acetoxy group to the coumarin's oxygen heteroatom, as is the case at the C-7 position, confers a high degree of acetyl group transfer capability. This process can modulate the activity of target proteins. Studies have also indicated that the presence of a 7,8-diacetoxy substitution can enhance the cytotoxic activity of 3-arylcoumarin derivatives. nih.gov

The 6-Allyl Group

The 8-Methoxy Group

The methoxy (B1213986) group at the 8-position has been shown to be important for the biological activity of various coumarins. In some contexts, it contributes to cytotoxic and anti-proliferative effects. For instance, 8-methoxycoumarin-3-carboxamides have demonstrated potent anticancer activity. nih.gov In other studies, the 8-methoxy group has been implicated in modulating signaling pathways, such as the MAPK pathway in melanogenesis. nih.gov The presence of a methoxy group can also influence the molecule's electronic properties and its ability to form hydrogen bonds, which are critical for receptor binding.

The interplay of these three functional groups—the reactive acetoxy group, the lipophilic allyl group, and the electronically significant methoxy group—on the coumarin scaffold likely results in a unique pharmacological profile for this compound.

Structure Activity Relationship Sar Studies of 7 Acetoxy 6 Allyl 8 Methoxycoumarin Derivatives

Impact of Allyl Group Position and Structure on Biological Activities, particularly its contribution to bactericidal efficacy.

The introduction of an allyl group at the C-6 position of the coumarin (B35378) scaffold can significantly influence its biological properties, including its bactericidal efficacy. While direct studies on 7-acetoxy-6-allyl-8-methoxycoumarin are limited, research on related 6-substituted coumarins provides valuable insights. Generally, the presence of substituents at the C-6 position, such as methoxy (B1213986), chloro, and bromo groups, has been shown to enhance antibacterial activity against both Gram-positive and Gram-negative bacteria nih.gov.

The allyl group, being a lipophilic moiety, can increase the compound's ability to penetrate bacterial cell membranes. This enhanced lipophilicity can facilitate the compound's interaction with intracellular targets, potentially leading to increased bactericidal effects. The double bond within the allyl group also introduces a site of potential reactivity, which could be involved in covalent interactions with bacterial enzymes or other critical cellular components.

While specific data on the bactericidal contribution of the C-6 allyl group in the target molecule is not extensively documented, studies on other 6-substituted coumarins suggest that this position is critical for antimicrobial activity. For instance, a series of benzohydrazide (B10538) derivatives attached to the coumarin moiety at position 6 demonstrated notable antibacterial activity, with one compound showing efficacy against Staphylococcus aureus comparable to the standard drug ofloxacin (B1677185) uobaghdad.edu.iq. This underscores the importance of substitution at the C-6 position in modulating the bactericidal profile of coumarins. Further investigation is warranted to delineate the precise contribution of the 6-allyl group to the bactericidal efficacy of this compound.

Influence of Acetoxy and Methoxy Substituents on Phototoxicity and Cytotoxicity Profiles.

The acetoxy group at C-7 and the methoxy group at C-8 play pivotal roles in modulating the phototoxicity and cytotoxicity of the coumarin scaffold. The 7-oxycoumarin derivatives are known for their potential to induce light-induced toxicity researchgate.net. The presence of an acetoxy group, which can be hydrolyzed in vivo to a hydroxyl group, can influence the molecule's interaction with cellular components and its photosensitizing potential.

The methoxy group at C-8 also significantly impacts the biological profile. In terms of phototoxicity, 7-methoxycoumarin (B196161) has been shown to undergo photodimerization upon UV irradiation, which can lead to topographical changes on a crystalline surface mdpi.com. This photoreactivity is a key factor in the phototoxic potential of such compounds. Furthermore, the presence of a methoxy group on the coumarin skeleton has been associated with notable antimicrobial activity against foodborne pathogens uobaghdad.edu.iqresearchgate.net. The electronic donating nature of the methoxy group can influence the electron density of the coumarin ring system, thereby affecting its interaction with biological targets.

The combination of both acetoxy and methoxy groups at positions 7 and 8, respectively, creates a unique electronic and steric environment that fine-tunes the phototoxic and cytotoxic properties of the molecule.

Correlation of Substituent Electronic and Steric Effects with Biological Efficacy.

The biological efficacy of this compound is governed by the electronic and steric properties of its substituents. The interplay of these effects influences the molecule's lipophilicity, bioavailability, and interaction with biological targets.

Electronic Effects: The acetoxy and methoxy groups are electron-donating groups, which increase the electron density of the coumarin ring system. This enhanced electron density can affect the molecule's reactivity and its ability to participate in non-covalent interactions with enzymes and receptors researchgate.net. The methoxy group at C-8, in particular, has been linked to increased antimicrobial potency nih.gov. The electronic effects of substituents can influence the stability and reactivity of coumarin derivatives, which in turn impacts their pharmacological properties researchgate.net.

Steric Effects: The size and spatial arrangement of the allyl, acetoxy, and methoxy groups create specific steric hindrances that can influence how the molecule binds to its target. The bulky nature of these groups may enhance selectivity for certain biological targets while preventing binding to others. For example, in some coumarin-chalcone hybrids, steric effects play a key role in determining the regiochemistry of chemical reactions, which can impact biological activity.

Lipophilicity: The allyl group significantly contributes to the lipophilicity of the molecule. Increased lipophilicity can enhance the absorption and distribution of the compound, allowing it to cross biological membranes more effectively and reach its site of action. The relative lipophilicity of substituents has been shown to be an important factor in the phototoxicity of 7-oxycoumarins researchgate.net.

Positional Effects of Functional Groups on the Overall Biological Activity of the Coumarin Core.

The C-6 position is a key site for substitution that influences antimicrobial activity. The presence of various substituents at this position, including bromo, chloro, or nitro groups, has been shown to confer broad-spectrum antibacterial potential nih.gov. While the specific impact of a C-6 allyl group requires more targeted research, its presence is expected to modulate the bactericidal profile, likely through enhanced lipophilicity.

The C-7 position , occupied by the acetoxy group, is frequently substituted in biologically active coumarins. Hydroxylation or acyloxylation at this position is a common feature in coumarins with antimicrobial and anticancer properties. The conversion of the 7-acetoxy group to a 7-hydroxy group can be a crucial activation step for biological activity. For instance, newly synthesized compounds with a 7-hydroxyl group showed better antimicrobial activity than those with 7-alkoxy groups.

The C-8 position , bearing the methoxy group, also plays a significant role. The presence of a methoxy group at C-8 has been associated with potent anticancer activity in some 8-methoxycoumarin-3-carboxamides. In conjunction with a C-7 substituent, the C-8 methoxy group can fine-tune the electronic properties and steric profile of the molecule, thereby influencing its interactions with biological targets.

The specific arrangement of these functional groups in this compound creates a unique chemical entity with a distinct biological activity profile that is a result of the synergistic or antagonistic effects of the individual substituents.

Computational Approaches in the Study of 7 Acetoxy 6 Allyl 8 Methoxycoumarin

Molecular Docking Simulations for Predicting Ligand-Target Protein Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of drug discovery, it is used to forecast the binding mode and affinity of a small molecule ligand, such as 7-Acetoxy-6-allyl-8-methoxycoumarin, to the active site of a target protein. This method is instrumental in identifying potential biological targets and elucidating the molecular basis of a compound's activity.

Given the known biological activities of various coumarin (B35378) derivatives, hypothetical molecular docking studies for this compound can be proposed against a range of protein targets implicated in diseases like cancer, inflammation, and neurodegenerative disorders. For instance, numerous coumarin-based compounds have been investigated as anticancer agents. researchgate.net Docking studies of coumarin hybrids have revealed their potential to inhibit targets like the anti-apoptotic protein Bcl-xL and vascular endothelial growth factor receptor 2 (VEGFR-2), both crucial in cancer progression. istanbul.edu.trmdpi.com Similarly, the anti-inflammatory properties of coumarins could be explored by docking this compound against enzymes like cyclooxygenases (COX-1 and COX-2). Furthermore, based on the activity of other coumarins, acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), key enzymes in Alzheimer's disease, represent another set of plausible targets. nih.gov

A typical molecular docking workflow involves preparing the 3D structure of the ligand (this compound) and the target protein, followed by the use of a docking program (e.g., AutoDock, Schrödinger Maestro) to generate and score various binding poses. rsc.orgresearchgate.net The results are often presented as a binding energy or docking score, which indicates the strength of the interaction, and a detailed view of the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, with the amino acid residues in the protein's active site.

Below is a hypothetical data table summarizing potential molecular docking targets for this compound, based on the activities of similar compounds.

Potential Protein Target Associated Disease Rationale Based on Coumarin Analogs Key Interacting Residues (Hypothetical) Predicted Binding Affinity (kcal/mol) (Hypothetical)
Bcl-xLCancerSesquiterpene coumarins show inhibitory effects on Bcl-xL. istanbul.edu.trGly138, Phe105, Arg139-8.5 to -10.0
VEGFR-2 KinaseCancerCoumarin-thiazole hybrids are known inhibitors of VEGFR-2. mdpi.comCys919, Asp1046, Glu885-7.5 to -9.5
Estrogen Receptor-αBreast CancerCoumarin-1,2,3-triazole hybrids have shown to target this receptor. nih.govArg394, Glu353, Thr347-7.0 to -9.0
Acetylcholinesterase (AChE)Alzheimer's DiseaseCoumarin derivatives are well-known inhibitors of AChE. nih.govnih.govTrp84, Tyr334, Phe330-8.0 to -11.0
Cyclooxygenase-2 (COX-2)InflammationMany natural and synthetic coumarins exhibit anti-inflammatory activity. rsc.orgArg120, Tyr355, Ser530-7.0 to -8.5

Quantum Chemical Calculations for Detailed Electronic Structure and Reactivity Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules with a high degree of accuracy. thenucleuspak.org.pk For this compound, these calculations can provide a deep understanding of its intrinsic properties, which in turn govern its biological activity.

Key parameters derived from quantum chemical calculations include:

Optimized Molecular Geometry: DFT calculations can determine the most stable 3D arrangement of the atoms in this compound, including bond lengths, bond angles, and dihedral angles. mjcce.org.mk This optimized geometry is crucial for accurate molecular docking studies.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity. The energy of the HOMO is related to its electron-donating ability, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.netresearchgate.net A smaller energy gap suggests higher reactivity.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. thenucleuspak.org.pk It helps in identifying the electrophilic (electron-poor, positive potential) and nucleophilic (electron-rich, negative potential) sites, which are crucial for predicting how the molecule will interact with biological targets. researchgate.net

Global Reactivity Descriptors: Parameters such as electronegativity, chemical hardness, and softness can be calculated from the HOMO and LUMO energies. These descriptors provide a quantitative measure of the molecule's reactivity and stability. thenucleuspak.org.pk

The table below summarizes the significance of various quantum chemical parameters in the study of this compound.

Quantum Chemical Parameter Significance for this compound Method of Calculation
Optimized GeometryProvides the most stable 3D structure for use in other computational studies like molecular docking.DFT (e.g., B3LYP/6-311++G(d,p)) thenucleuspak.org.pk
HOMO EnergyIndicates the molecule's capacity to donate electrons in a chemical reaction.DFT
LUMO EnergyIndicates the molecule's capacity to accept electrons in a chemical reaction.DFT
HOMO-LUMO Energy GapA smaller gap suggests higher chemical reactivity and lower kinetic stability. researchgate.netDFT
Molecular Electrostatic Potential (MEP)Identifies electron-rich and electron-poor regions, predicting sites for non-covalent interactions with proteins. thenucleuspak.org.pkDFT
Global Reactivity DescriptorsQuantifies the molecule's overall reactivity and stability.Derived from HOMO/LUMO energies

In Silico Prediction of Potential Biological Activities

Beyond docking and quantum mechanics, a variety of computational tools and web servers are available to predict the biological activities and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET) of small molecules like this compound. These tools leverage large databases of known compounds and their biological effects to build predictive models, often using machine learning algorithms.

These in silico predictions are invaluable in the early stages of drug discovery for prioritizing compounds and identifying potential liabilities. For this compound, these tools could be used to generate a profile of its likely biological activities, such as anticancer, anti-inflammatory, or antimicrobial effects, as well as to estimate its drug-likeness. mdpi.com

Several online platforms are available for this purpose. For instance, SwissADME can predict physicochemical properties, pharmacokinetics, and drug-likeness based on criteria like Lipinski's rule of five. jchr.org Other tools, such as MolPredictX and DRUDIT, use QSAR models to predict a broader range of biological activities against specific targets or disease models. oup.comnih.gov The pkCSM server can provide detailed predictions of ADMET properties, which is crucial for assessing the developability of a compound. nih.gov

The following table lists some of the online tools that could be used for the in silico prediction of biological activities and properties of this compound.

Online Tool/Server Type of Prediction Website/Reference
SwissADMEPhysicochemical properties, pharmacokinetics, drug-likeness, medicinal chemistry friendliness. jchr.orgwww.swissadme.ch jchr.org
MolPredictXQualitative and quantitative predictions of bioactivity against various parasitic, viral, bacterial, and disease-related enzymes. nih.govbio.toolswww.molpredictx.ufpb.br nih.gov
DRUDITPrediction of biological affinities for a wide range of biological targets. oup.comwww.drudit.com oup.com
pkCSMPrediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. nih.govhttp://structure.bioc.cam.ac.uk/pkcsm nih.gov
ChemMine ToolsAnalysis and clustering of small molecules based on structural similarities and physicochemical properties. ucr.educhemimne.ucr.edu

By integrating the insights from molecular docking, quantum chemical calculations, and in silico activity predictions, a comprehensive computational profile of this compound can be constructed. This profile can guide further experimental investigations, ultimately accelerating the process of drug discovery and development.

Perspectives on 7 Acetoxy 6 Allyl 8 Methoxycoumarin As a Research Compound

Utility in Medicinal Chemistry as a Lead Scaffold for the Rational Design of Novel Chemical Entities.

The coumarin (B35378) nucleus is a well-established "privileged scaffold" in medicinal chemistry, meaning it can bind to a variety of biological targets with high affinity. researchgate.net The strategic placement of substituents such as acetoxy, allyl, and methoxy (B1213986) groups on this core structure can significantly influence its biological activity, selectivity, and pharmacokinetic properties. This makes compounds like 7-Acetoxy-6-allyl-8-methoxycoumarin valuable starting points for the rational design of new drugs.

The design of novel compounds often involves identifying a lead structure with desirable properties and then systematically modifying it to enhance its efficacy and reduce side effects. For instance, in the development of anticancer agents, scientists have synthesized various 8-methoxycoumarin (B1348513) derivatives and evaluated their cytotoxic effects. nih.govmdpi.com A study on novel 8-methoxycoumarin-3-carboxamides demonstrated that these compounds exhibit a range of antitumor effects. nih.gov Notably, the introduction of an acetyl group to the 3-carboxamide of an 8-methoxycoumarin derivative led to improved cytotoxic activity against liver cancer cells. nih.gov This highlights the potential importance of the acetoxy group in modulating the biological activity of the coumarin scaffold.

The process of rational drug design relies on understanding the structure-activity relationships (SAR) of a class of compounds. By synthesizing and testing a series of related molecules, researchers can identify the key structural features responsible for their biological effects. The allyl group at the 6-position and the methoxy group at the 8-position of this compound are also significant. Modifications at these positions in other coumarin derivatives have been shown to influence their biological profiles.

The following table summarizes the cytotoxic activity of some 8-methoxycoumarin derivatives, illustrating the impact of structural modifications on their anticancer potential.

CompoundCell LineIC50 (µM)
8-methoxycoumarin-3-carboxamideHepG217
N-(acetyl)8-methoxycoumarin-3-carboxamideHepG22.3
Data sourced from a study on novel 8-methoxycoumarin-3-carboxamides.

Application in Biochemical Probes and Assays for Investigating Biological Processes.

Coumarins are not only valuable as therapeutic scaffolds but also as tools for studying biological processes. Many coumarin derivatives exhibit intrinsic fluorescence, a property that makes them excellent candidates for the development of biochemical probes. These probes can be used to visualize and quantify biological molecules and events within living cells.

While there is no specific information on the use of this compound as a biochemical probe, the general photophysical properties of coumarins are well-documented. The fluorescence of a coumarin molecule is highly sensitive to its local environment, including polarity and the presence of specific ions or biomolecules. This sensitivity allows for the design of "turn-on" or "turn-off" fluorescent probes that signal the presence of a target analyte.

The development of such probes often involves modifying the coumarin scaffold with specific recognition elements that bind to the target of interest. The allyl and acetoxy groups of this compound could potentially be modified to incorporate such recognition moieties. For example, the acetoxy group could be hydrolyzed to a hydroxyl group, which could then be further functionalized.

The application of coumarin-based probes spans a wide range of biological investigations, including enzyme activity assays, ion sensing, and cellular imaging. The unique substitution pattern of this compound may confer specific photophysical properties that could be exploited for the development of novel biochemical tools.

Contribution to the Fundamental Understanding of Coumarin Pharmacophore Development and Optimization.

A pharmacophore is the three-dimensional arrangement of essential features that enables a molecule to interact with a specific biological target. dovepress.com Understanding the pharmacophore of a class of compounds is crucial for designing new molecules with improved activity and selectivity. dovepress.com The study of diverse coumarin derivatives, including those with acetoxy, allyl, and methoxy substitutions, contributes significantly to the development and refinement of coumarin-based pharmacophore models.

Pharmacophore modeling can be either ligand-based or structure-based. nih.gov In ligand-based modeling, a set of active molecules is superimposed to identify common chemical features. nih.gov Structure-based modeling, on the other hand, utilizes the three-dimensional structure of the biological target to define the key interaction points. nih.gov

By synthesizing and evaluating the biological activity of a wide array of coumarin derivatives, researchers can build comprehensive SAR databases. This data is then used to construct and validate pharmacophore models. For example, the finding that an acetyl group enhances the cytotoxic activity of an 8-methoxycoumarin derivative provides a valuable data point for a pharmacophore model aimed at developing new anticancer agents. nih.gov

The specific structural features of this compound—the hydrogen bond accepting acetoxy group, the lipophilic allyl group, and the methoxy group—all contribute to its potential pharmacophoric profile. The spatial arrangement of these groups defines how the molecule can interact with a biological target. Further research into the biological activities of this compound and its analogs would provide valuable data for the development of more accurate and predictive coumarin pharmacophore models, ultimately aiding in the discovery of new and more effective drugs.

Future Research Directions for 7 Acetoxy 6 Allyl 8 Methoxycoumarin Studies

Exploration of Undiscovered In Vitro Biological Activities in Diverse Biological Systems

While the broader coumarin (B35378) class is known for its diverse bioactivities, the specific profile of 7-acetoxy-6-allyl-8-methoxycoumarin is yet to be determined. nih.govresearchgate.net Future in vitro studies should aim to uncover its potential therapeutic effects across a variety of biological systems.

Table 1: Potential In Vitro Biological Activities for Future Investigation

Potential Activity Rationale based on Related Coumarins Example Cell Lines/Systems
Anticancer8-Methoxycoumarin (B1348513) and 7-acetoxycoumarin (B77463) derivatives have shown cytotoxic effects against various cancer cell lines. nih.govnih.govnih.govscispace.comHepG2 (Hepatocellular carcinoma), MCF-7 (Breast adenocarcinoma), K562 (Chronic myelogenous leukemia), A549 (Lung cancer) nih.govnih.govnih.gov
Anti-inflammatoryCoumarin derivatives are known to possess anti-inflammatory properties. researchgate.netresearchgate.netRAW 264.7 (Macrophage-like cells), LPS-stimulated cells
AntioxidantThe coumarin scaffold is associated with antioxidant activity.DPPH assay, ABTS assay researchgate.net
NeuroprotectiveCertain coumarin derivatives have shown potential in preventing α-synuclein aggregation, relevant to neurodegenerative diseases. frontiersin.orgPrimary cortical neuron cultures
AntifungalCoumarin-based compounds have been evaluated for their antifungal properties. nih.govCandida spp., Aspergillus spp. nih.gov

Initial screenings should focus on its anticancer potential, given that derivatives of 8-methoxycoumarin have demonstrated antiproliferative activity. nih.govmdpi.com For instance, some 8-methoxycoumarin-3-carboxamides have shown potent activity against liver cancer cells. nih.govnih.gov Similarly, studies on 7-acetoxy-4-methylcoumarins have revealed cytotoxic effects in cancer cell lines. nih.govnih.gov The anti-inflammatory capacity of this compound should also be a priority, as various coumarins are known to modulate inflammatory pathways. researchgate.netresearchgate.net

Deeper Mechanistic Investigations at the Molecular and Sub-cellular Levels

Understanding the mechanism of action is crucial for the development of any potential therapeutic agent. For this compound, future research should delve into the molecular and sub-cellular pathways it may modulate.

Key areas for mechanistic studies include:

Signaling Pathways: Investigation into the effect on major signaling pathways such as MAPK and NF-κB is warranted, as these are known to be modulated by other coumarin derivatives. researchgate.net

Apoptosis Induction: Should the compound exhibit anticancer activity, it will be vital to determine if it induces programmed cell death (apoptosis). This can be assessed by examining the activation of caspases, such as caspase-3/7, and the expression levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov

Cell Cycle Analysis: Determining if the compound causes cell cycle arrest at specific phases (e.g., G1, S, or G2/M) can provide insights into its antiproliferative mechanism. nih.goviiarjournals.org

Enzyme Inhibition: Given the diverse inhibitory activities of coumarins, screening against a panel of relevant enzymes (e.g., kinases, tubulin polymerization) could reveal specific molecular targets. mdpi.com For example, some 8-methoxycoumarin derivatives have been found to target β-tubulin polymerization. nih.govnih.gov

Development of Advanced Synthetic Strategies for the Production of Complex Derivatives and Analogs

To facilitate comprehensive biological evaluation and structure-activity relationship studies, efficient and versatile synthetic routes to this compound and its derivatives are necessary. While general methods for coumarin synthesis, such as the Pechmann condensation, Knoevenagel condensation, and Wittig reaction, are well-established, specific strategies for this substitution pattern should be optimized. frontiersin.orgnih.gov

Future synthetic efforts should focus on:

Efficient Scaffolding: Developing a high-yielding synthesis of the core 6-allyl-7-hydroxy-8-methoxycoumarin intermediate.

Late-Stage Functionalization: Exploring methods for the late-stage introduction or modification of the acetoxy and allyl groups to create a library of analogs. This could include the synthesis of derivatives with different acyl groups at the 7-position or modified allyl chains at the 6-position.

"Click Chemistry" Applications: Utilizing click chemistry approaches to conjugate the coumarin scaffold with other bioactive molecules, a strategy that has been successfully employed for other coumarin derivatives. nih.gov

Comprehensive Structure-Activity Relationship Studies with a Wider Range of Chemical Modifications

Systematic modification of the this compound structure is essential to understand the contribution of each functional group to its biological activity and to optimize its potency and selectivity.

Table 2: Proposed Chemical Modifications for Structure-Activity Relationship (SAR) Studies

Position Current Group Proposed Modifications Rationale
7Acetoxy- Varying the acyl chain length and branching- Introducing aromatic acyl groups- Replacement with other esters, ethers, or carbamatesTo explore the influence of steric and electronic properties at this position on activity. The nature of the substituent at C7 is often crucial for the biological activity of coumarins. nih.gov
6Allyl- Isomeric propenyl group- Other alkyl or aryl substitutions- Introduction of heteroatoms into the side chainTo determine the importance of the allyl group's position and electronic nature for bioactivity. Substituents at C6 can significantly impact the pharmacological profile. researchgate.netnih.gov
8Methoxy (B1213986)- Demethylation to the corresponding hydroxyl group- Introduction of longer or branched alkoxy groups- Replacement with other electron-donating or -withdrawing groupsThe 8-methoxy group is a common feature in bioactive coumarins, and its modification can fine-tune the compound's properties. nih.govresearchgate.netmdpi.com
3 and 4Unsubstituted- Introduction of small alkyl or aryl groups- Addition of electron-withdrawing or -donating substituentsModifications at the C3 and C4 positions of the coumarin ring are known to have a significant impact on biological activity. nih.govscispace.comnih.gov

A comprehensive SAR study will provide a clearer understanding of the pharmacophore and guide the design of more potent and selective analogs for specific therapeutic applications.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.